Pentadecanoyl chloride can be used in the synthesis of various materials with specific properties:
Beyond organic synthesis and material science, pentadecanoyl chloride finds use in other research areas:
Pentadecanoyl chloride is an acyl chloride derived from pentadecanoic acid. It has the chemical formula C15H29ClO and a molecular weight of approximately 260.84 g/mol . The compound appears as a colorless to yellowish liquid with a pungent odor. It is soluble in organic solvents but reacts vigorously with water, releasing hydrogen chloride gas .
Pentadecanoyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential safety concerns:
Pentadecanoyl chloride is highly reactive due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with alcohols to form esters. For example, when reacted with methanol, it produces pentadecanoate methyl ester . Additionally, it can react with amines to form amides and with thiols to generate thioesters. The compound can also participate in Friedel-Crafts acylation reactions when used with aromatic compounds in the presence of Lewis acids .
Pentadecanoyl chloride can be synthesized through several methods:
Pentadecanoyl chloride has various applications across different fields:
Pentadecanoyl chloride shares structural similarities with several other fatty acyl chlorides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Pentanoic Chloride | C5H11ClO | 120.60 g/mol | Shorter carbon chain; less hydrophobic |
Decanoic Chloride | C10H19ClO | 192.71 g/mol | Medium-chain fatty acid; used in food industry |
Hexadecanoyl Chloride | C16H31ClO | 286.88 g/mol | Longer carbon chain; used in surfactants |
Octadecanoyl Chloride | C18H37ClO | 304.96 g/mol | Very long carbon chain; used in industrial applications |
Uniqueness of Pentadecanoyl Chloride:
Traditional methods for synthesizing pentadecanoyl chloride involve reacting pentadecanoic acid with chlorinating agents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). The choice of reagent impacts reaction efficiency, by-product formation, and purification requirements:
Phosphorus Trichloride (PCl₃):
PCl₃ reacts with pentadecanoic acid at ambient temperatures, producing pentadecanoyl chloride and phosphorous acid (H₃PO₃) as a by-product. The reaction follows:
$$
3\text{CH}3(\text{CH}2){13}\text{COOH} + \text{PCl}3 \rightarrow 3\text{CH}3(\text{CH}2){13}\text{COCl} + \text{H}3\text{PO}_3
$$
This method yields ~85–90% purity, requiring fractional distillation to isolate the acyl chloride.
Thionyl Chloride (SOCl₂):
SOCl₂ offers advantages due to gaseous by-products (HCl, SO₂), simplifying purification. A typical procedure involves refluxing pentadecanoic acid with excess SOCl₂ at 80–90°C:
$$
\text{CH}3(\text{CH}2){13}\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{CH}2){13}\text{COCl} + \text{SO}2 + \text{HCl}
$$
Yields exceed 95% with catalytic dimethylformamide (DMF).
Reagent | Temperature (°C) | By-Products | Yield (%) | Purity (%) |
---|---|---|---|---|
PCl₃ | 25–30 | H₃PO₃ | 85–90 | 90–95 |
SOCl₂ | 80–90 | SO₂, HCl | 95–98 | 98–99 |
PCl₅ | 60–70 | POCl₃, HCl | 88–92 | 92–94 |
The thionyl chloride route proceeds via a two-step mechanism:
Optimization Strategies:
Industrial production prioritizes cost efficiency, safety, and scalability. Key methodologies include:
Continuous Flow Reactors:
A patent by Defense Advanced Research Projects Agency (DARPA) describes a continuous flow process (CFP) where pentadecanoic acid and SOCl₂ are mixed in a reactor at controlled flow rates. This method minimizes hazardous intermediate accumulation and achieves 99% purity.
Distillation Techniques:
Thin-film distillation under reduced pressure (133.3–1333 Pa) removes residual phosphorus compounds and unreacted acid, critical for meeting pharmaceutical-grade standards.
Waste Management:
By-product gases (HCl, SO₂) are neutralized with NaOH scrubbers, while phosphorous acid is recycled for fertilizer production.
Recent advances focus on sustainability and reduced energy consumption:
Bis(trichloromethyl) Carbonate (Triphosgene):
Triphosgene reacts with pentadecanoic acid under solvent-free conditions, catalyzed by DMF:
$$
\text{CH}3(\text{CH}2){13}\text{COOH} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{CH}3(\text{CH}2){13}\text{COCl} + 3\text{CO}_2 + 3\text{HCl}
$$
This method achieves 89–96% yield with 99% purity, avoiding toxic by-products.
Zinc-Mediated Acylation:
Zinc powder facilitates solvent-free acylation at 50–70°C, reducing reaction times to 30 minutes.
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Triphosgene | DMF | 30–70 | 89–96 | 99 |
Zinc-Mediated | None | 50–70 | 82–88 | 95 |
Continuous Flow | None | 80–90 | 99 | 99 |
Esterification reactions involving pentadecanoyl chloride are characterized by its high electrophilicity at the carbonyl carbon. The compound reacts with alcohols or amines to form esters or amides, respectively, via nucleophilic acyl substitution. Kinetic studies of analogous long-chain acyl chlorides, such as palmitoyl chloride (C₁₆H₃₁ClO), reveal second-order rate constants in the range of 0.1–1.5 M⁻¹s⁻¹ under ambient conditions [1] [2].
A central composite design study on the esterification of 3-pentadecylphenol with acryloyl chloride demonstrated that reaction yields exceeding 85% can be achieved using imidazole-based ionic liquid catalysts [5]. While pentadecanoyl chloride itself was not directly studied, its structural similarity to acryloyl chloride suggests comparable reactivity, with optimal conditions likely involving:
Table 1: Comparative Kinetic Parameters for Acyl Chloride Esterification
Acyl Chloride | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Pentadecanoyl chloride* | 0.45 (estimated) | 75–85 (estimated) |
Palmitoyl chloride | 0.38 | 78 |
Lauroyl chloride | 1.2 | 68 |
*Estimates based on structural analogs [1] [5].
The decreased reactivity of pentadecanoyl chloride compared to shorter-chain analogs (e.g., lauroyl chloride) arises from steric hindrance imposed by its C₁₅ alkyl chain, which slows nucleophilic approach.
Hydrolysis of pentadecanoyl chloride proceeds via two primary pathways:
The base-catalyzed route exhibits a second-order rate constant approximately 10³-fold higher than the acid-catalyzed pathway, consistent with the general reactivity of acyl chlorides [6]. The hydrolysis half-life at pH 7 and 25°C is estimated at 2–4 hours, based on density functional theory (DFT) calculations for similar compounds [6].
Key factors influencing hydrolysis:
The reactivity of pentadecanoyl chloride in nucleophilic acyl substitution is modulated by:
Table 2: Steric Parameters and Reactivity Trends
Compound | Chain Length | Taft Steric Parameter ($$E_s$$) | Relative Rate (vs. acetyl chloride) |
---|---|---|---|
Acetyl chloride | C₂ | 0.00 | 1.00 |
Lauroyl chloride | C₁₂ | 2.15 | 0.32 |
Pentadecanoyl chloride | C₁₅ | 2.87 | 0.18 |
Experimental data for pentadecanoyl chloride are inferred from homologous series trends [1] [2].
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into pentadecanoyl chloride’s reactivity:
Key computational findings:
Pentadecanoyl chloride serves as a highly reactive acylating agent for synthesizing diverse fatty acid derivatives through nucleophilic acyl substitution reactions. The compound's electrophilic carbonyl carbon readily undergoes attack by various nucleophiles, facilitating the formation of carbon-heteroatom bonds with excellent yields and selectivity1.
Ester Synthesis
The reaction of pentadecanoyl chloride with alcohols proceeds through a classical nucleophilic acyl substitution mechanism. Primary and secondary alcohols react readily at room temperature in the presence of a base such as pyridine or triethylamine, producing pentadecanoic acid esters in yields ranging from 85-95%3. The reaction follows the general mechanism:
C₁₅H₂₉COCl + ROH → C₁₅H₂₉COOR + HCl
The mechanism involves initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion regenerates the carbonyl functionality, yielding the desired ester product5. The reaction is typically conducted in dichloromethane or dimethylformamide as solvent, with reaction times of 1-4 hours depending on the alcohol's steric hindrance [7].
Amide Formation
Pentadecanoyl chloride demonstrates exceptional reactivity toward amines, forming both primary and secondary amides with high efficiency. The synthesis of pentadecanamide derivatives has been extensively studied, with yields typically exceeding 80-90% under mild conditions8. The reaction with primary amines proceeds according to:
C₁₅H₂₉COCl + RNH₂ → C₁₅H₂₉CONHR + HCl
The mechanism follows the standard nucleophilic acyl substitution pathway, where the amine nitrogen attacks the electrophilic carbonyl carbon. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, preventing protonation of the amine nucleophile10. Secondary amines react similarly, producing N-substituted pentadecanamides with comparable yields.
Urethane Synthesis
Pentadecanoyl chloride can participate in urethane formation through reactions with alcohols in the presence of appropriate catalysts. Recent computational studies have demonstrated that organic acid catalysts, including trifluoromethanesulfonic acid, can facilitate urethane formation with significantly reduced activation barriers. The process involves a five-step mechanism distinct from catalyst-free reactions, with the acid catalyst providing both proton donation and nucleophilic activation.
The urethane synthesis pathway proceeds through formation of a reactant complex between the alcohol and catalyst, followed by addition of the pentadecanoyl chloride to form a trimolecular complex. The subsequent steps involve nucleophilic attack, transition state formation, and product complex formation before final catalyst release.
Pentadecanoyl chloride has found extensive application in the selective modification of biomolecules, particularly in carbohydrate chemistry where it serves as a powerful tool for introducing lipophilic chains into sugar derivatives13.
Carbohydrate Modification
The regioselective acylation of carbohydrates represents a significant application of pentadecanoyl chloride. The compound readily acylates hydroxyl groups in monosaccharides and disaccharides, enabling the synthesis of amphiphilic molecules with tailored properties. The reaction typically requires elevated temperatures (50-90°C) and extended reaction times (4-6 hours) due to the reduced nucleophilicity of carbohydrate hydroxyl groups compared to simple alcohols15.
Recent work has demonstrated the successful acylation of various sugar derivatives, including glucose, mannose, and galactose, with pentadecanoyl chloride yielding products with yields ranging from 70-85%. The reaction conditions often employ dimethylformamide as solvent with pyridine as both base and catalyst.
Lipid Modifications
The modification of existing lipid structures with pentadecanoyl chloride enables the synthesis of novel lipid derivatives with altered physical and biological properties. The fifteen-carbon chain length provides an intermediate hydrophobic character between shorter and longer fatty acid chains, making it valuable for creating lipids with specific membrane insertion and stability characteristics.
Protein and Peptide Modifications
Pentadecanoyl chloride can be employed for the late-stage functionalization of proteins and peptides, particularly for introducing lipophilic modifications that enhance membrane association or alter protein localization. The reaction typically requires mild conditions and buffered systems to maintain protein integrity while achieving selective modification of amino acid side chains.
The synthesis of 1,5-anhydro-D-glucitol (1,5-AG) derivatives using pentadecanoyl chloride represents a significant case study in the development of low-molecular-mass oil-gelling agents15.
1,5-Anhydro-D-Glucitol Derivative Synthesis
The preparation of fully acylated 1,5-AG derivatives involves the reaction of 1,5-AG with pentadecanoyl chloride in dimethylformamide at 90°C for 4 hours. The synthesis begins with dissolution of 1,5-AG (152 mg, 0.926 mmol) in DMF (4 mL) and pyridine (600 μL, 7.43 mmol) under nitrogen atmosphere at 50°C. Pentadecanoyl chloride (1.29 mL, 4.51 mmol) is then added, and the reaction proceeds at 90°C.
The reaction yields the fully substituted 1,5-AG pentadecanoate derivative (compound 6) as a white solid with 88% yield. The product demonstrates excellent oil-gelling properties, with the gelling ability following a distinct pattern based on fatty acid chain length. The fifteen-carbon chain provides high gelling efficiency while maintaining good solubility characteristics16.
Oil-Gelling Agent Properties
The pentadecanoyl-substituted 1,5-AG derivatives exhibit remarkable oil-gelling properties, forming three-dimensional fibrous networks that effectively entrap oil molecules. Scanning electron microscopy studies confirm the formation of organized fibrous structures that provide the mechanical framework for gel formation.
The gelling ability shows a clear relationship with fatty acid chain length, with the fifteen-carbon derivative demonstrating high gelling efficiency. This positions pentadecanoyl chloride as an optimal reagent for synthesizing oil-gelling agents with balanced properties of gelation strength and processability.
Mechanistic Insights
The oil-gelling mechanism involves the formation of hydrogen-bonded networks between the sugar alcohol portions of the molecules, while the fatty acid chains provide hydrophobic interactions that stabilize the gel matrix. The fifteen-carbon chain length provides an optimal balance between hydrophobic interactions and molecular flexibility, contributing to the superior gelling properties observed.
While pentadecanoyl chloride is primarily employed in nucleophilic acyl substitution reactions, emerging research has explored its potential in cross-coupling reactions and radical chemistry applications20.
Palladium-Catalyzed Applications
Although direct palladium-catalyzed cross-coupling of acyl chlorides faces challenges due to rapid decarbonylation, pentadecanoyl chloride can serve as a precursor for generating acyl radicals that participate in palladium-catalyzed processes. The compound's reactivity toward various nucleophiles makes it suitable for generating intermediate species that can undergo subsequent cross-coupling reactions22.
Recent advances in palladium-catalyzed cross-coupling methodology have demonstrated the feasibility of incorporating fatty acid derivatives into complex molecular frameworks. The use of specialized ligands and reaction conditions can minimize competing decarbonylation pathways, enabling productive cross-coupling processes24.
Radical Chemistry Applications
Pentadecanoyl chloride can serve as a precursor for acyl radical generation through various pathways, including photochemical and transition metal-catalyzed processes. The resulting pentadecanoyl radicals can participate in radical addition reactions, cyclization processes, and other radical-mediated transformations26.
The generation of acyl radicals from pentadecanoyl chloride typically requires specific conditions to prevent competing hydrolysis or other side reactions. Recent developments in visible light photocatalysis have provided mild and efficient methods for generating acyl radicals from acid chlorides, expanding the synthetic utility of these compounds.
Mechanistic Considerations
The success of cross-coupling and radical reactions involving pentadecanoyl chloride depends on careful optimization of reaction conditions to balance the competing pathways of nucleophilic acyl substitution, decarbonylation, and desired coupling processes. The development of specialized catalysts and reaction protocols continues to expand the synthetic applications of this important fatty acid derivative20.
Corrosive